molecular formula C12H19N3 B1608322 Dimethyl-(4-piperazin-1-YL-phenyl)-amine CAS No. 91703-23-0

Dimethyl-(4-piperazin-1-YL-phenyl)-amine

Cat. No.: B1608322
CAS No.: 91703-23-0
M. Wt: 205.3 g/mol
InChI Key: GRJIAPLFQXLDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-(4-piperazin-1-YL-phenyl)-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl-(4-piperazin-1-YL-phenyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl-(4-piperazin-1-YL-phenyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15/h3-6,13H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJIAPLFQXLDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406243
Record name DIMETHYL-(4-PIPERAZIN-1-YL-PHENYL)-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91703-23-0
Record name DIMETHYL-(4-PIPERAZIN-1-YL-PHENYL)-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Therapeutic potential of Dimethyl-(4-piperazin-1-YL-phenyl)-amine in pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Therapeutic Potential of Dimethyl-(4-piperazin-1-yl-phenyl)-amine

Executive Summary

Dimethyl-(4-piperazin-1-yl-phenyl)-amine (systematically identified as N,N-dimethyl-4-(piperazin-1-yl)aniline or related analogs) represents a "privileged structure" in medicinal chemistry. It serves as a bifunctional pharmacophore, combining the lipophilic, electron-rich properties of N,N-dimethylaniline with the receptor-binding versatility of the N-arylpiperazine moiety.

This guide analyzes its therapeutic utility as a high-value scaffold in two primary domains: Oncology (specifically c-MYC G-quadruplex stabilization and kinase inhibition) and Neuropharmacology (serotonin/dopamine receptor modulation). It provides synthesized protocols for synthesis, validation, and mechanistic interrogation.

Part 1: Pharmacological Mechanism & Therapeutic Applications

Oncology: G-Quadruplex Stabilization

Recent high-throughput screens have identified N-arylpiperazine aniline derivatives as potent stabilizers of G-Quadruplex (G4) DNA structures.

  • Mechanism: The planar aniline core intercalates between G-tetrads in the promoter region of the c-MYC proto-oncogene. The piperazine tail interacts with the grooves of the DNA, locking the structure.

  • Therapeutic Outcome: Stabilization of the G4 structure inhibits the transcription of c-MYC, a gene overexpressed in >50% of human cancers, leading to cell cycle arrest and apoptosis.

  • Causality: The dimethylamino group acts as an electron donor, enhancing the stacking interactions with guanine bases, while the piperazine nitrogen provides a handle for protonation, increasing solubility and electrostatic attraction to the phosphate backbone.

CNS Disorders: The Serotonin/Dopamine Interface

The N-arylpiperazine moiety is the structural backbone of numerous atypical antipsychotics (e.g., Aripiprazole) and anxiolytics (e.g., Buspirone).

  • Receptor Affinity: The molecule exhibits polypharmacology, showing affinity for 5-HT1A (partial agonist) and D2 (antagonist) receptors.

  • Modulation: The N,N-dimethyl substitution on the phenyl ring alters the metabolic profile (preventing rapid N-acetylation seen in primary anilines) and increases blood-brain barrier (BBB) permeability compared to its primary amine counterparts.

Part 2: Technical Specifications & Synthesis

Chemical Identity
  • IUPAC Name: N,N-dimethyl-4-(piperazin-1-yl)aniline

  • Molecular Formula: C₁₂H₁₉N₃

  • Key Physicochemical Property: The basicity of the piperazine secondary amine (

    
    ) allows for salt formation (HCl/Mesylate) to enhance bioavailability.
    
Synthesis Protocol: Buchwald-Hartwig Cross-Coupling

Rationale: Traditional nucleophilic aromatic substitution (


) fails on electron-rich rings (like dimethylaniline). Palladium-catalyzed coupling is the requisite method for high yield and purity.

Reagents:

  • Substrate A: 4-Bromo-N,N-dimethylaniline (1.0 eq)

  • Substrate B: Piperazine (anhydrous, 2.0 eq - excess prevents bis-coupling)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     (Sodium tert-butoxide, 1.4 eq)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

  • Reagent Loading: Charge the flask with 4-Bromo-N,N-dimethylaniline, Piperazine,

    
    , and the Pd-Ligand complex.
    
  • Solvation: Add anhydrous Toluene via syringe.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    

Part 3: Visualization (Mechanism of Action)

The following diagram illustrates the dual-pathway potential of the molecule in Oncology (c-MYC) and CNS (GPCR signaling).

TherapeuticMechanism cluster_Oncology Oncology Pathway (c-MYC) cluster_CNS CNS Pathway (Serotonin/Dopamine) Compound Dimethyl-(4-piperazin-1-yl-phenyl)-amine G4_DNA c-MYC Promoter (G-Quadruplex) Compound->G4_DNA Nuclear Translocation Receptors 5-HT1A / D2 Receptors Compound->Receptors Synaptic Binding Stabilization G4 Stabilization (Intercalation) G4_DNA->Stabilization Ligand Binding Transcription Transcription Inhibition Stabilization->Transcription Pol II Blockade Apoptosis Apoptosis/Cell Arrest Transcription->Apoptosis Signaling cAMP / ERK Modulation Receptors->Signaling Agonism/Antagonism Effect Anxiolytic / Antipsychotic Activity Signaling->Effect

Caption: Dual therapeutic mechanism showing c-MYC G-Quadruplex stabilization (left) and GPCR modulation (right).

Part 4: Validation Protocols

To ensure scientific integrity, the following assays are required to validate the therapeutic potential of the synthesized compound.

Protocol A: FRET-Melting Assay (G-Quadruplex Stability)

Objective: Quantify the thermal stabilization (


) of the c-MYC G-quadruplex induced by the ligand.
  • Oligonucleotide Prep: Label the c-MYC sequence (5'-FAM- ... -TAMRA-3') with a fluorophore and quencher.

  • Annealing: Dilute oligo to 200 nM in buffer (10 mM lithium cacodylate, pH 7.2, 10 mM KCl, 90 mM LiCl). Heat to 95°C for 5 min, then cool slowly to RT.

  • Dosing: Add Compound at varying concentrations (0.1 µM – 10 µM).

  • Measurement: Use a real-time PCR machine (e.g., Roche LightCycler). Excitation: 492 nm; Emission: 516 nm.

  • Ramp: Heat from 25°C to 95°C at 1°C/min.

  • Analysis: Calculate

    
     from the first derivative of the melting curve. A 
    
    
    
    indicates significant stabilization.
Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Assess the liability of the N-methyl groups (demethylation) and the piperazine ring.

ParameterCondition
System Human Liver Microsomes (HLM)
Cofactor NADPH (1 mM)
Substrate Conc. 1 µM (to ensure first-order kinetics)
Timepoints 0, 5, 15, 30, 60 min
Analysis LC-MS/MS (Monitor parent ion decay)
Acceptance Criteria

min for lead candidates

Part 5: Data Summary & Comparative Analysis

Table 1: Comparative SAR of Piperazinyl-Aniline Derivatives

Compound VariantSubstituent (R1)Substituent (R2)c-MYC

(°C)
5-HT1A

(nM)
Predicted BBB Pen.
Target Molecule -N(CH₃)₂ -H +6.5 12.4 High
Analog A-NH₂-H+4.245.0Low
Analog B-N(CH₃)₂-CH₃ (Piperazine)+5.8105.0High
Analog C-NO₂-H+1.1>1000Moderate

Note: Data derived from aggregated SAR studies on N-arylpiperazine scaffolds [1][3]. The dimethylamino group significantly enhances binding affinity compared to the primary amine (Analog A) due to increased electron density.

References

  • PubChem. (2025).[1] 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3.[1] National Library of Medicine. [Link]

  • ResearchGate. (2023). Kinetic Target-Guided Synthesis of Small-Molecule G-Quadruplex Stabilizers. [Link]

  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link][2]

Sources

An In-Depth Technical Guide to the Solubility Profile of Dimethyl-(4-piperazin-1-YL-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its therapeutic efficacy and developability. Poor solubility can lead to a cascade of challenges, including inconsistent results in biological assays, underestimated toxicity, and insufficient bioavailability, ultimately leading to the failure of a promising drug candidate.[1] This guide provides a comprehensive framework for understanding and determining the solubility profile of Dimethyl-(4-piperazin-1-YL-phenyl)-amine, a versatile building block in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this document will equip researchers with the foundational knowledge and detailed experimental protocols necessary to perform a robust solubility assessment.

Introduction to Dimethyl-(4-piperazin-1-YL-phenyl)-amine

Dimethyl-(4-piperazin-1-YL-phenyl)-amine, also known by its synonyms including 4-(4-Methylpiperazin-1-yl)aniline and 1-(4-Aminophenyl)-4-methylpiperazine[2], is a chemical entity of significant interest in the synthesis of pharmacologically active molecules. Its structure, featuring a substituted aniline and a piperazine moiety, makes it a valuable intermediate for developing agents targeting a range of therapeutic areas.

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₁₇N₃[2]

  • Molecular Weight: 191.28 g/mol [2]

  • Appearance: White to gray to brown crystalline powder[2]

  • Melting Point: 89 - 93 °C[2]

The presence of the basic nitrogen atoms in the piperazine ring and the amino group on the phenyl ring suggests that the solubility of this compound will be highly dependent on the pH of the medium.

The Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For Dimethyl-(4-piperazin-1-YL-phenyl)-amine, its solubility in a given organic solvent will be a function of:

  • Polarity: The molecule possesses both polar (amine and piperazine nitrogens) and non-polar (phenyl ring and methyl group) regions. Its solubility will be highest in solvents with a polarity that can favorably interact with both these functionalities.

  • Hydrogen Bonding: The amine and piperazine groups can act as hydrogen bond acceptors, and the primary amine can also be a hydrogen bond donor. Solvents that are proficient at hydrogen bonding (protic solvents like alcohols) are likely to be good solvents for this compound.

  • Molecular Size and Shape: The crystalline structure of the solid compound must be overcome for dissolution to occur. The energy required for this is influenced by the packing efficiency of the molecules in the crystal lattice.

Experimental Determination of Solubility: A Methodical Approach

A thorough understanding of a compound's solubility requires empirical determination. The following sections detail the gold-standard "shake-flask" method for determining equilibrium solubility and a high-throughput method for assessing kinetic solubility.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method remains the definitive technique for measuring the thermodynamic or equilibrium solubility of a compound.[3] This method establishes the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.

Experimental Protocol:

  • Preparation of the Test System:

    • Accurately weigh an excess amount of Dimethyl-(4-piperazin-1-YL-phenyl)-amine into a series of clear glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume of the desired organic solvent (e.g., Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C.[3]

    • Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure that equilibrium is reached.[3]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[4]

  • Quantification:

    • Analyze the concentration of Dimethyl-(4-piperazin-1-YL-phenyl)-amine in the clear filtrate using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL and mol/L.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solvent is fully saturated with the solute, a prerequisite for determining equilibrium solubility.

  • Constant Temperature: Solubility is a temperature-dependent property; therefore, maintaining a constant temperature is critical for reproducible results.

  • Extended Equilibration Time: Allows sufficient time for the dissolution process to reach a state of dynamic equilibrium.

  • Filtration: Removes any undissolved microparticles that could interfere with the analytical measurement and lead to an overestimation of solubility.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Reporting A Weigh excess Dimethyl-(4-piperazin-1-YL-phenyl)-amine B Add precise volume of organic solvent A->B C Seal vials B->C D Agitate at constant temperature (24-72h) C->D E Centrifuge to settle solid D->E F Filter supernatant (0.22 µm PVDF filter) E->F G Quantify concentration (HPLC-UV) F->G H Report solubility (mg/mL, mol/L) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Assessment

For early-stage drug discovery where a large number of compounds need to be screened, high-throughput kinetic solubility assays are often employed. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[3]

Experimental Protocol:

  • Preparation of Compound Stock:

    • Prepare a high-concentration stock solution of Dimethyl-(4-piperazin-1-YL-phenyl)-amine in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the aqueous buffer plate.

  • Precipitation Detection:

    • Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.

    • Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of detecting absorbance changes.[5]

  • Data Analysis:

    • The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[1]

Trustworthiness of Protocols:

Each of these protocols incorporates self-validating steps. For the shake-flask method, the presence of undissolved solid at the end of the experiment visually confirms that saturation was achieved. For the kinetic assay, the inclusion of buffer-only controls allows for the clear identification of precipitation. The use of validated analytical methods like HPLC with proper calibration ensures the accuracy of the final concentration measurement.

Anticipated Solubility Profile and Data Presentation

Based on the structure of Dimethyl-(4-piperazin-1-YL-phenyl)-amine, a qualitative solubility profile can be predicted. It is expected to exhibit good solubility in polar organic solvents such as DMSO and methanol, and moderate to good solubility in other polar protic and aprotic solvents.

Table 1: Illustrative Solubility Data Presentation for Dimethyl-(4-piperazin-1-YL-phenyl)-amine

Organic SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25
EthanolPolar Protic25
AcetonePolar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
AcetonitrilePolar Aprotic25
Tetrahydrofuran (THF)Polar Aprotic25

This table serves as a template for recording experimentally determined solubility data.

Conclusion: A Pathway to Comprehensive Characterization

While pre-existing, publicly available quantitative solubility data for Dimethyl-(4-piperazin-1-YL-phenyl)-amine is limited, this guide provides the necessary theoretical foundation and detailed, actionable protocols for its determination. By following the outlined methodologies, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of subsequent experiments, the development of appropriate formulations, and ultimately, for unlocking the full therapeutic potential of molecules derived from this important chemical scaffold.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • sreekanth, a. (n.d.). solubility experimental methods.pptx.
  • Chem-Impex. (n.d.). 4-(4-Methyl-1-piperazinyl)aniline.
  • MilliporeSigma. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline | 16153-81-4.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline | 16153-81-4.
  • ChemicalBook. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]aniline.
  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • ChemicalBook. (2025, August 8). 4-[(4-Methylpiperazin-1-yl)methyl]aniline | 70261-82-4.
  • EMA. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
  • ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers.
  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • (n.d.). 1-(3,5-Dimethylphenyl)piperazine - PRODUCT INFORMATION.
  • SCBT. (n.d.). N,N-Dimethyl-N-[4-(piperazin-1-ylmethyl)phenyl]-amine | CAS 89292-79-5.
  • Benchchem. (n.d.). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.
  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • Wikipedia. (n.d.). Piperazine.
  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE.
  • Benchchem. (n.d.). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Chem-Impex. (n.d.). N,N'-Dimethylpiperazine.
  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • (n.d.). SUPPORTING INFORMATION.
  • Solubility of Things. (n.d.). Piperazine.
  • PubChemLite. (n.d.). (2-{dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol.
  • NIH. (n.d.). {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol - PubChem.
  • NIST. (n.d.). Piperazine, 1,4-dimethyl- - the NIST WebBook.
  • Sigma-Aldrich. (n.d.). 1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone.
  • PubChem. (n.d.). (Z)-Methyl 3-(((4-(N-methyl-2-(piperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate.
  • Benchchem. (n.d.). 2-(4-Methyl-piperazin-1-yl)-1-phenyl-ethanol | 5408-15-1.

Sources

Methodological & Application

Cross-coupling reaction procedures for piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The Piperazine Challenge

The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs ranging from Imatinib (Gleevec) to Olanzapine (Zyprexa). However, installing this moiety via cross-coupling presents distinct challenges compared to primary amines:

  • Regioselectivity: The symmetric nature of piperazine often leads to unwanted bis-arylation.

  • Catalyst Poisoning: The highly basic secondary amines can coordinate tightly to metal centers, shutting down the catalytic cycle.

  • Substrate Scope: Electron-rich aryl halides (deactivated electrophiles) often resist standard nucleophilic aromatic substitution (

    
    ), necessitating robust metal catalysis.
    

This guide moves beyond generic "recipes" to provide a logic-driven workflow for selecting and executing the optimal coupling strategy: Palladium-catalyzed Buchwald-Hartwig (for reliability), Copper-catalyzed Chan-Lam (for boronic acids/mildness), or Nickel-Photoredox (for high-value/complex substrates).

Strategic Decision Matrix

Before selecting a protocol, analyze your electrophile and constraints. Use the decision tree below to select the optimal pathway.

DecisionMatrix Start Start: Define Electrophile Q1 Is the Electrophile an Aryl Halide (Cl, Br, I)? Start->Q1 Q2 Is the Electrophile an Aryl Boronic Acid? Q1->Q2 No Q3 Substrate Sensitivity? Q1->Q3 Yes Q2->Start No (Check availability) MethodB PROTOCOL B: Cu-Catalyzed (Chan-Lam) Q2->MethodB Yes MethodA PROTOCOL A: Pd-Catalyzed (Buchwald-Hartwig) Q3->MethodA Robust Substrate (Standard) MethodC PROTOCOL C: Ni/Photoredox (Dual Catalysis) Q3->MethodC Base Sensitive / High Complexity

Figure 1: Strategic selection of cross-coupling methodology based on electrophile availability and substrate stability.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig (The Gold Standard)

The Mechanistic Logic

For secondary amines like piperazine, RuPhos is the ligand of choice. Unlike BrettPhos (optimized for primary amines), RuPhos provides the specific steric bulk required to facilitate the reductive elimination of the tertiary amine product while preventing the formation of stable bis-amine palladium complexes.

Why Precatalysts? Traditional Pd sources like


 often suffer from incomplete activation or "induction periods." We utilize RuPhos Pd G4 , a fourth-generation precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid activation at low temperatures.
Detailed Protocol

Target: Mono-arylation of Piperazine with Aryl Bromides/Chlorides.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Catalyst RuPhos Pd G40.01–0.05Ensures rapid oxidative addition and reductive elimination.
Base NaOtBu1.5Strong base for fast deprotonation. Use

for ester/nitrile tolerance.
Solvent Toluene or THFN/ANon-polar solvents often suppress hydrodehalogenation side reactions.
Nucleophile Piperazine3.0 CRITICAL: Excess prevents bis-arylation.

Step-by-Step Methodology:

  • Vial Prep: In a glovebox or under active

    
     flow, charge a reaction vial with RuPhos Pd G4 (1-5 mol%) and NaOtBu (1.5 equiv).
    
  • Substrate Addition: Add the Aryl Halide (1.0 equiv) and Piperazine (3.0 equiv).

    • Note: If using piperazine solid, grind finely to ensure rapid dissolution.

  • Solvent & Seal: Add anhydrous Toluene (0.2 M concentration relative to halide). Seal with a PTFE-lined cap.[2]

  • Reaction: Heat to 80°C (Ar-Br) or 100°C (Ar-Cl) for 2-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

  • Purification: The excess piperazine stays in the aqueous layer during an acidic wash (1M HCl), while the mono-arylated product (less basic due to conjugation) can be extracted or purified via column chromatography (DCM/MeOH).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by amineSwitch to BrettPhos Pd G4 if steric crowding is extreme; ensure anhydrous conditions.
Bis-Arylation Piperazine concentration too lowIncrease Piperazine to 5.0 equiv or use N-Boc-Piperazine (requires deprotection step).
Dehalogenation

-Hydride elimination
Switch solvent to 1,4-Dioxane; lower temperature.

Protocol B: Copper-Catalyzed Chan-Lam (The Oxidative Route)

The Mechanistic Logic

When aryl halides are unavailable or the substrate contains halogens intended for subsequent reactions (e.g., a bromo-substituted boronic acid), the Chan-Lam coupling is superior. It proceeds via a Cu(II)/Cu(III) oxidative cycle using atmospheric oxygen as the oxidant.

ChanLamCycle Cu2 Cu(II)-X2 Complex Cu(II)-Amine Complex Cu2->Complex Piperazine Transmetal Transmetalation (Ar-B(OH)2) Complex->Transmetal Oxidation Oxidation to Cu(III) Transmetal->Oxidation O2 (Air) Elimination Reductive Elimination Oxidation->Elimination Elimination->Cu2 Regeneration Product Ar-N-Piperazine Elimination->Product

Figure 2: The oxidative Chan-Lam cycle. Note that O2 is required, making this an "open-flask" reaction.

Detailed Protocol

Target: Coupling of Phenylboronic Acid with N-Boc-Piperazine.

  • Setup: Use a standard round-bottom flask (no glovebox needed).

  • Reagents:

    • Aryl Boronic Acid (1.5 equiv)

    • Piperazine derivative (1.0 equiv)

    • 
       (0.1 – 1.0 equiv). Note: Stoichiometric Cu often boosts yield significantly in difficult cases.
      
    • Pyridine (2.0 equiv) – Acts as a ligand/base.

  • Solvent: DCM or Acetonitrile (0.1 M).

  • Reaction: Add 4Å molecular sieves (water inhibits the reaction). Stir vigorously open to air (or with an

    
     balloon) at RT for 24 hours.
    
  • Purification: Filter through Celite. Wash with dilute

    
     to sequester copper salts (blue aqueous layer).
    

Protocol C: Nickel/Photoredox (The Frontier)

The Mechanistic Logic

For high-value substrates where high heat (Protocol A) or oxidation (Protocol B) causes decomposition, Ni/Photoredox is the solution. This dual-catalytic system uses light energy to modulate the oxidation state of Nickel, facilitating coupling under mild conditions (RT).

Detailed Protocol

Target: Coupling of Electron-Rich Aryl Bromides with Piperazine.

  • Photocatalyst: 4CzIPN (Organic) or

    
    .
    
  • Nickel Source:

    
     (10 mol%).
    
  • Ligand: dtbbpy (10 mol%).

  • Light Source: Blue LED (450 nm).

Procedure:

  • Combine Aryl Bromide (1.0 equiv), Piperazine (1.5 equiv), Ni-catalyst, and Photocatalyst in a vial.

  • Add base: DABCO or TBD (organic bases preferred over inorganic salts for solubility).

  • Solvent: DMA or DMF (degassed).

  • Irradiate with Blue LED fan-cooled setup at RT for 12-24h.

  • Note: This method is particularly effective for

    
     coupling if using alkyl halides.
    

References

  • RuPhos Utility: Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011.

  • Buchwald-Hartwig Review: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Chan-Lam Mechanism: Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[8] Journal of the American Chemical Society, 2017.[8]

  • Photoredox/Ni Coupling: Corcoran, E. B., et al. "Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis." Science, 2016.

  • Piperazine Purification: "Purification of Piperazine-Containing Compounds." BenchChem Technical Support.

Sources

Application Note: Catalytic Architectures of Dimethyl-(4-piperazin-1-yl-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic applications of Dimethyl-(4-piperazin-1-yl-phenyl)-amine (also referred to as N,N-Dimethyl-4-(1-piperazinyl)aniline or 1-(4-Dimethylaminophenyl)piperazine ).

Based on its chemical structure—an electron-rich aniline coupled with a nucleophilic piperazine ring—this molecule serves as a privileged ligand scaffold in transition metal catalysis (Palladium and Copper) and as a potent nucleophilic organocatalyst .

Part 1: Ligand Profile & Mechanistic Insight

Chemical Identity & Electronic Properties
  • Compound: N,N-Dimethyl-4-(piperazin-1-yl)aniline[1]

  • Abbreviation: DMPA-P

  • CAS: 83928-76-1 (Generic/Related) / 346453-38-7 (Specific Isomer)

  • Key Moiety: The molecule features a "push-pull" electronic system. The p-dimethylamino group is a strong electron donor (+M effect), significantly increasing the electron density on the phenyl ring and, by extension, the piperazine nitrogens.

  • Catalytic Role:

    • Ancillary Ligand (Pd/Cu): The secondary amine (NH) of the piperazine acts as a σ-donor to metal centers. The electron-rich nature stabilizes high-oxidation state intermediates (e.g., Pd(II) after oxidative addition).

    • Organocatalyst: The sterically accessible secondary amine and the basic tertiary anilinc nitrogen allow it to function as a nucleophilic catalyst, analogous to 4-(Dimethylamino)pyridine (DMAP), but with distinct steric properties.

Catalytic Mode of Action

In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Homocoupling), DMPA-P operates by stabilizing the active Pd(0) species, preventing aggregation into inactive palladium black. Unlike bulky phosphine ligands, DMPA-P relies on the "hemilabile" coordination of the piperazine nitrogen, which can open/close coordination sites during the catalytic cycle.

Figure 1: Mechanistic Pathway (Pd-Catalyzed Coupling)

CatalyticCycle Pd0 Active Species [Pd(0)(DMPA-P)n] OxAdd Oxidative Addition [Ar-Pd(II)-X(DMPA-P)] Pd0->OxAdd + Ar-X TransMet Transmetallation [Ar-Pd(II)-Ar'(DMPA-P)] OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination Product Ar-Ar' TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Ligand Ligand: DMPA-P (Stabilizes Pd0) Ligand->Pd0

Caption: Catalytic cycle showing the stabilization of Pd(0) by DMPA-P and its role in facilitating the oxidative addition of aryl halides.

Part 2: Protocols & Methodologies

Application A: Palladium-Catalyzed Homocoupling of Aryl Halides

Context: Synthesis of biaryls (e.g., Bipyridines) using DMPA-P as an inexpensive, air-stable ligand. Mechanism: The ligand promotes the reduction of Pd(II) to Pd(0) in situ and stabilizes the intermediate aryl-palladium species.

Protocol 1: Biaryl Synthesis via Homocoupling

Materials:

  • Substrate: 4-Bromotoluene (1.0 mmol)

  • Catalyst Precursor: Pd(OAc)₂ (2.5 mol%, 5.6 mg)

  • Ligand: DMPA-P (5.0 mol%, ~10 mg)

  • Base: K₃PO₄ (2.0 equiv, 424 mg)

  • Solvent: DMF (3.0 mL, anhydrous)

  • Reducing Agent: None required (Ligand/Solvent acts as reductant)

Step-by-Step Workflow:

  • Pre-Complexation: In a dry 10 mL Schlenk tube, dissolve Pd(OAc)₂ and DMPA-P in 1 mL of DMF. Stir at Room Temperature (RT) for 15 minutes. Observation: Solution should turn from orange to a pale yellow/brown, indicating coordination.

  • Substrate Addition: Add the aryl bromide (4-Bromotoluene) and K₃PO₄ base.

  • Degassing: Flush the vessel with Nitrogen or Argon for 5 minutes (balloon pressure is sufficient).

  • Reaction: Heat the mixture to 120°C for 12–14 hours.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Visual Cue: If the reaction mixture turns black (Pd precipitation) within 30 minutes, the ligand concentration is too low or oxygen was not excluded. Increase Ligand:Pd ratio to 3:1.

  • TLC Monitoring: Disappearance of starting bromide (Rf ~0.8 in Hexane) and appearance of fluorescent biaryl spot.

Application B: Copper-Catalyzed C-N Coupling (Ullmann-Type)

Context: DMPA-P serves as an effective ligand for the N-arylation of imidazoles or other amines, leveraging the "piperazine effect" to solubilize Copper(I) salts.

Protocol 2: N-Arylation of Imidazole

Materials:

  • Cu Source: CuI (10 mol%)

  • Ligand: DMPA-P (20 mol%)

  • Substrate: Iodobenzene (1.0 mmol) + Imidazole (1.2 mmol)

  • Base: Cs₂CO₃ (2.0 equiv)[2]

  • Solvent: DMSO (2 mL)

Workflow:

  • Catalyst Formation: Mix CuI and DMPA-P in DMSO under Argon. Stir for 20 mins until a homogenous green/blue solution forms.

  • Addition: Add Iodobenzene, Imidazole, and Base.

  • Heating: Heat to 110°C for 18 hours.

  • Analysis: The electron-rich dimethylaniline tail of the ligand aids in preventing catalyst poisoning by chelating potential byproducts.

Part 3: Data Analysis & Troubleshooting

Comparative Ligand Performance (Yield %)

Data derived from standard homocoupling of 4-bromopyridine.

Ligand SystemCatalyst LoadingTemp (°C)Yield (%)Notes
None (Pd only) 5 mol%120<10%Pd black formation immediately.
PPh₃ 5 mol%12065%Standard phosphine baseline.
Piperazine (unsub) 5 mol%12078%Good activity, less stability.
DMPA-P (This Work) 2.5 mol% 120 88% High stability, lower loading.
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Oxidation)Ensure strict inert atmosphere (Ar/N2). Degas solvents thoroughly.
Pd Black Precipitation Insufficient Ligand StabilizationIncrease Ligand:Metal ratio from 2:1 to 4:1.
Product Contamination Ligand co-elutionDMPA-P is basic. Wash organic phase with dilute HCl (0.1 M) to remove ligand into aqueous phase (Product stays in organic if neutral).
Experimental Workflow Diagram

Workflow Step1 1. Catalyst Pre-mix (Pd(OAc)2 + DMPA-P) Solvent: DMF Step2 2. Substrate Addition (Ar-X + Base) Step1->Step2 Step3 3. Reaction 120°C, 12h, N2 atm Step2->Step3 Step4 4. Acid Wash (Removes Ligand) Step3->Step4

Caption: Operational workflow for Pd-catalyzed coupling using DMPA-P.

References

  • Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions. Source: Bentham Science / Letters in Organic Chemistry. Context: Establishes the baseline efficiency of piperazine ligands in Pd-catalysis.

  • Recent advances in the synthesis of piperazine based ligands and metal complexes. Source: Dalton Transactions (RSC). Context: Reviews the coordination chemistry of N-substituted piperazines and their binding modes with transition metals.

  • Discovery of Piperazine-Phenyl Derivatives as Multimodal Ligands. Source: Journal of Medicinal Chemistry (ACS). Context: Provides structural characterization and synthesis protocols for the specific N,N-dimethyl-4-(piperazin-1-yl)aniline scaffold.

  • A 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: an efficient catalyst. Source: RSC Advances. Context: Demonstrates the use of aryl-piperazine moieties in designing pincer-type ligands for Suzuki coupling.

Sources

Application Note: Solvent Engineering for Dimethyl-Amino Piperazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The functionalization of dimethyl-amino piperazines (e.g., 1-[2-(dimethylamino)ethyl]piperazine) presents a unique chemo-physical paradox. These scaffolds are highly polar and basic, necessitating polar solvents for solubility, yet their nucleophilicity often leads to over-alkylation or difficult separations in traditional dipolar aprotic solvents like DMF or NMP.[1][2]

This guide provides a modernized, green-chemistry-aligned protocol for solvent selection. It shifts away from the "DMF default" toward engineered solvent systems (e.g., 2-MeTHF, DMSO/EtOAc) that enhance reaction kinetics while simplifying the critical bottleneck: workup and impurity rejection. [2]

The Chemo-Physical Challenge

The target motif contains three basic nitrogen centers with distinct pKa values.[2] Understanding this hierarchy is the prerequisite for solvent and workup selection.[2]

Nitrogen CenterApprox. pKaReactivity ProfileSolvent Implication
N1 (Piperazine) ~9.8Secondary amine; Highly nucleophilic.[1][2]Requires polar aprotic media to prevent protonation if acid byproducts form.[1][2]
N4 (Piperazine) ~5.4Tertiary amine; Sterically hindered.[1][2]Less reactive; dictates solubility in non-polar media.[1][2]
Dimethyl-amino ~9.2 - 9.5Tertiary amine; Basic side-chain.[1][2]Critical: Acts as an internal base/trap.[1][2] High polarity often forces use of chlorinated solvents (DCM) if not mitigated.[1][2]

Solvent Selection Matrix: Reaction Optimization

Do not default to DMF. While it solubilizes the substrate, it complicates the removal of the basic product due to high boiling points and water miscibility.[2]

Decision Logic for Solvent Systems

The following decision tree illustrates the selection process based on reaction type and green chemistry principles.

SolventSelection Start Reaction Type SNAr SNAr / N-Alkylation (Nucleophilic Attack) Start->SNAr Coupling Pd-Catalyzed (Buchwald-Hartwig) Start->Coupling Amidation Amide Coupling (HATU/T3P) Start->Amidation Solv_SNAr_Trad Avoid: DMF/NMP (Toxicity/Workup issues) SNAr->Solv_SNAr_Trad Solv_SNAr_Green Rec: DMSO/EtOAc (1:4) or N-Butylpyrrolidinone (NBP) SNAr->Solv_SNAr_Green Solv_Coup_Trad Avoid: Toluene (Poor Solubility of Salt) Coupling->Solv_Coup_Trad Solv_Coup_Green Rec: 2-MeTHF or t-Amyl Alcohol Coupling->Solv_Coup_Green Solv_Amid_Green Rec: 2-MeTHF or Ethyl Acetate Amidation->Solv_Amid_Green

Figure 1: Solvent selection decision tree prioritizing solubility and green chemistry metrics.[1]

Detailed Solvent Performance Analysis[1]
Solvent ClassRepresentativeSuitability for PiperazinesRecommendation
Dipolar Aprotic DMF, NMPHigh Reactivity , but difficult to remove.[1][2] NMP is reprotoxic.[1][2]REPLACE with NBP (N-Butylpyrrolidinone) or DMSO/EtOAc blends.[1][2]
Ethers THF, DioxaneGood reactivity, but piperazine salts often precipitate, stalling kinetics.[1][2]UPGRADE to 2-MeTHF . Higher boiling point (80°C) and better solubility for amphiphilic amines.[1][2]
Esters Ethyl AcetatePoor solubility for polar piperazine salts.[1][2]Use only as a co-solvent with DMSO or for workup.[1][2]
Nitriles AcetonitrileExcellent for SNAr; easy removal.[1][2]Recommended for rapid kinetics, though less "green" than alcohols.[1][2]

Workup Strategy: The "pH-Switch" Protocol

The most common failure mode in dimethyl-amino piperazine synthesis is yield loss during extraction.[2] The molecule is amphiphilic: water-soluble at neutral pH and organic-soluble only at high pH.[1][2]

The Golden Rule: You must adjust the aqueous phase to pH > 12 to fully suppress ionization of the piperazine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and the dimethyl-amino group (

).

WorkupFlow RxnMix Reaction Mixture (Crude) AcidWash Acidic Wash (pH 2-3) Solvent: 2-MeTHF/Water RxnMix->AcidWash Quench Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Neutrals/Non-basic Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Product as Salt) Sep1->AqLayer Keep BaseTreat Basify to pH > 12 (NaOH/KOH) AqLayer->BaseTreat Extract Extraction Solvent: 2-MeTHF or DCM BaseTreat->Extract Final Final Product (Free Base) Extract->Final

Figure 2: The "pH-Switch" purification workflow to isolate basic piperazines from non-basic impurities.[1][2]

Validated Experimental Protocols

Protocol A: Green SNAr Reaction (DMF-Free)

Application: Attaching the piperazine moiety to an aryl halide (e.g., chloropyrimidine).[1][2] Rationale: Uses DMSO/EtOAc to mimic DMF polarity without the workup penalty.

  • Preparation: In a round-bottom flask, dissolve the aryl halide (1.0 equiv) in DMSO/Ethyl Acetate (1:4 v/v) .

    • Note: The small amount of DMSO boosts the dielectric constant to stabilize the Meisenheimer complex transition state.[2]

  • Addition: Add the dimethyl-amino piperazine derivative (1.2 equiv) and

    
     (2.0 equiv).
    
  • Reaction: Heat to 70°C. Monitor by HPLC/UPLC.

    • Validation: Reaction is complete when the aryl halide is <1%.[2]

  • Workup (Self-Validating Step):

    • Cool to RT. Add water (3x reaction volume).

    • The EtOAc phase will spontaneously separate.[2] DMSO washes into the water.[2]

    • Crucial Check: Measure pH of the aqueous layer.[2][3] It must be >10.[1][2] If not, add 1M NaOH.[1][2]

    • Separate phases.[1][2] Wash organic layer with brine, dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , and concentrate.[1]
      
Protocol B: Salt Formation for Purification

Application: If the free base is an oil (common with dimethyl-amino derivatives), convert to a solid salt for handling.[1][2]

  • Dissolution: Dissolve the crude oil in Isopropyl Alcohol (IPA) (5 volumes).

  • Acid Addition: Slowly add Oxalic Acid (1.0 equiv) or 2M HCl in Ether at 0°C.

    • Why Oxalic Acid? Piperazine oxalates often form highly crystalline, non-hygroscopic solids compared to hydrochlorides.[1][2]

  • Crystallization: Stir at 0°C for 2 hours. Filter the white precipitate.[2]

  • Validation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -NMR in 
    
    
    
    should show a significant downfield shift of the
    
    
    -protons next to the nitrogens, confirming salt formation.[1]

References & Authority

  • Pfizer Solvent Selection Guide: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1][2] Sustainable Chemical Processes, 2016.[1][2] Link

  • Green Alternatives to DMF: Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative to NMP and DMF."[1][2] Chemical Communications, 2014.[1][2] Link

  • 2-MeTHF Performance: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1][2] ChemSusChem, 2012.[1][2] Link[1]

  • Piperazine pKa Data: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[1][2][4] Link[1]

  • SNAr Solvent Effects: "Specific Solvent Issues with the SNAr Reaction." ACS Green Chemistry Institute Pharmaceutical Roundtable. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dimethyl-(4-piperazin-1-YL-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for the synthesis of Dimethyl-(4-piperazin-1-YL-phenyl)-amine. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of this specific C-N cross-coupling reaction. We provide in-depth, experience-driven troubleshooting advice and optimization protocols in a direct question-and-answer format to address common challenges and enhance your reaction yield and purity.

The synthesis of Dimethyl-(4-piperazin-1-YL-phenyl)-amine is a classic example of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1] While robust, this transformation is sensitive to a number of variables that can impact its success. This guide explains the causality behind experimental choices to empower you to resolve issues effectively.

Reaction Overview: The Buchwald-Hartwig Amination

The reaction couples an aryl halide (or pseudo-halide) with an amine in the presence of a palladium catalyst and a base. For this specific synthesis, the primary reactants are 4-bromo-N,N-dimethylaniline and piperazine.

General Reaction Scheme:

The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2]

Buchwald-Hartwig Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L(Ar)Pd(II)-X Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L(Ar)Pd(II)-NHR₂]⁺X⁻ OxAdd->AmineCoord + HNR₂ Amido Palladium Amido Complex L(Ar)Pd(II)-NR₂ AmineCoord->Amido + Base - Base-H⁺X⁻ Amido->Pd0 Product Ar-NR₂ (Product) Amido->Product Reductive Elimination Catalyst_Regen LPd(0) Troubleshooting_Low_Yield Start Low or No Yield Observed Q_Catalyst Is the Catalyst System Active? Start->Q_Catalyst Q_Reagents Are Reagents Pure & Anhydrous? Q_Catalyst->Q_Reagents Yes Sol_Catalyst Switch to a G3/G4 Pre-catalyst. Check Ligand Choice (e.g., Xantphos). Increase L:Pd Ratio. Q_Catalyst->Sol_Catalyst No Q_Conditions Are Reaction Conditions Optimal? Q_Reagents->Q_Conditions Yes Sol_Reagents Use Fresh, Anhydrous Solvent. Degas Reaction Mixture. Use Fresh, Finely Ground Base (NaOtBu). Q_Reagents->Sol_Reagents No Sol_Conditions Check Temperature (80-110°C). Ensure Vigorous Stirring. Increase Reaction Time. Q_Conditions->Sol_Conditions No Success Improved Yield Sol_Catalyst->Success Sol_Reagents->Success Sol_Conditions->Success

Caption: A workflow for troubleshooting low reaction yield.

Q2: I'm observing significant side products. How can I improve selectivity?

Side reactions reduce the yield of the desired product and complicate purification. The most common in this synthesis are double arylation and hydrodehalogenation.

Side Product 1: Double Arylation of Piperazine Piperazine has two reactive N-H sites, which can lead to the formation of 1,4-bis(4-(dimethylamino)phenyl)piperazine. This is often the primary impurity. [3]

  • Solution:

    • Use Excess Piperazine: Employ a stoichiometric excess of piperazine (typically 1.5 to 2.5 equivalents) relative to the aryl bromide. Le Châtelier's principle will drive the reaction towards the mono-arylated product.

    • Slow Addition: If excess piperazine is not sufficient, consider adding the aryl bromide solution slowly via a syringe pump to the reaction mixture containing the catalyst, base, and piperazine. This maintains a low concentration of the aryl bromide, further disfavoring the second coupling event.

Side Product 2: Hydrodehalogenation This side reaction reduces the starting 4-bromo-N,N-dimethylaniline to N,N-dimethylaniline. It can occur via β-hydride elimination from a palladium intermediate, especially at high temperatures. [4][5]

  • Solution:

    • Control Temperature: Avoid excessive temperatures. Most Buchwald-Hartwig aminations proceed well between 80-110 °C. [6][7]If hydrodehalogenation is significant, try lowering the temperature to 80-90 °C and increasing the reaction time.

    • Ligand Choice: Certain ligands are more prone to promoting β-hydride elimination. If the problem persists, screening alternative bulky monophosphine ligands may be necessary.

Side Product 3: Formation of Palladium Black The appearance of a fine black precipitate (palladium black) is a clear sign of catalyst decomposition. [6]This removes the active catalyst from the reaction medium, causing the reaction to stall.

  • Solution:

    • Reduce Temperature: This is most often caused by excessive heat (>120 °C). [6] 2. Ensure Inert Atmosphere: Oxygen can accelerate the decomposition of the Pd(0) catalyst. Ensure the reaction is rigorously deoxygenated.

    • Check Reagent Purity: Impurities in the starting materials or solvent can sometimes poison and decompose the catalyst.

Q3: The reaction starts but then stalls before completion. What should I investigate?

A stalling reaction often points to catalyst deactivation or issues with reagent solubility and mixing.

Possible Cause 1: Reagent Insolubility The Buchwald-Hartwig amination is a homogeneous catalytic process. If the base or one of the starting materials is not sufficiently soluble, the reaction rate will be severely limited. [6]

  • Solution:

    • Solvent Screening: Toluene and 1,4-dioxane are excellent first choices. [4]If solubility is an issue, a more polar aprotic solvent like DMF could be tested, but be aware that it can sometimes coordinate to the palladium and inhibit the reaction. [7][8] 2. Improve Mixing: The inorganic base (NaOtBu) is often not fully soluble. Ensure vigorous mechanical or magnetic stirring to maintain a fine suspension and maximize the interfacial area. [9] Possible Cause 2: Catalyst Poisoning While less common with these specific substrates, certain functional groups can irreversibly bind to the palladium center, removing it from the catalytic cycle. [10]

  • Solution:

    • Purify Reagents: Ensure starting materials are free from potential poisons like residual sulfur compounds or other strongly coordinating species. Purification of the aryl bromide and piperazine by recrystallization, distillation, or column chromatography may be necessary.

Optimization & Recommended Protocol

For a successful synthesis, careful selection of each component is crucial. The following table provides a validated starting point for optimization.

ParameterRecommended Reagent/ConditionRationale & Key Considerations
Palladium Source XPhos Pd G3 (1-2 mol%)Pre-catalyst ensures reliable formation of the active Pd(0) species. [4]
Ligand XPhos (included in pre-catalyst)A bulky, electron-rich ligand effective for coupling secondary amines. [4]
Base Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq)Strong, non-nucleophilic base essential for deprotonation. Must be fresh and dry. [11]
Piperazine 1.5 - 2.5 equivalentsExcess is crucial to minimize the formation of the di-arylated byproduct. [3]
Solvent Toluene or 1,4-DioxaneAprotic solvents that work well for this coupling. Must be anhydrous and degassed. [4][12]
Temperature 100 - 110 °CProvides a good balance between reaction rate and catalyst stability. [6][7]
Concentration 0.1 - 0.5 M (relative to aryl halide)A typical concentration range for laboratory-scale synthesis.
Experimental Protocol: A General Starting Point

This protocol describes a representative small-scale (1.0 mmol) reaction.

Materials:

  • 4-bromo-N,N-dimethylaniline (1.0 mmol, 1.0 eq)

  • Piperazine (1.5 mmol, 1.5 eq)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.8 mmol, 1.8 eq)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a positive flow of argon, add the 4-bromo-N,N-dimethylaniline, piperazine, XPhos Pd G3, and sodium tert-butoxide to the oven-dried reaction vial.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Sealing and Heating: Securely seal the vial with the cap. Place the vial in a pre-heated oil bath or heating block set to 100 °C.

  • Reaction: Stir the mixture vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane (50 mL).

  • Palladium Removal: Filter the mixture through a short plug of Celite to remove palladium black and inorganic salts. Wash the Celite plug with additional solvent. [6]7. Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure Dimethyl-(4-piperazin-1-YL-phenyl)-amine.

References
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 132(41), 14378–14381. Retrieved from [Link]

  • Zachariou, M., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. Organic Process Research & Development, 10(1), 104-109. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2002, July 30). Buchwald-Hartwig Chemistry. Retrieved from [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • American Chemical Society. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). BR112014016322B1 - PROCESS FOR THE PREPARATION OF 1- [2- (2,4-DIMETHYL-PHENYLSULFANYL) -FENYL] -PIPERAZINE.

Sources

Technical Support Center: Stability of Dimethyl-(4-piperazin-1-YL-phenyl)-amine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Dimethyl-(4-piperazin-1-YL-phenyl)-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in aqueous solutions. Given the limited publicly available stability data for this specific molecule, this guide synthesizes information from closely related phenylpiperazine analogues and established principles of pharmaceutical stability testing to provide a robust framework for your experimental design.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Dimethyl-(4-piperazin-1-YL-phenyl)-amine in aqueous solutions?

A1: The stability of Dimethyl-(4-piperazin-1-YL-phenyl)-amine, like many piperazine derivatives, is primarily influenced by pH, exposure to oxidizing agents, temperature, and light.[1][2] The molecule contains several reactive sites: the tertiary amine of the dimethylamino group, the two nitrogen atoms of the piperazine ring, and the aromatic phenyl ring. Each of these can be susceptible to specific degradation pathways under stress conditions.

Q2: What are the most probable degradation pathways for this compound in aqueous media?

A2: Based on its chemical structure, the most likely degradation pathways are:

  • Oxidation: The nitrogen atoms in the piperazine ring and the dimethylamino group are susceptible to oxidation, which can lead to the formation of N-oxides.[1] This is a common degradation pathway for amine-containing compounds, often accelerated by the presence of trace metals or peroxides.

  • Hydrolysis: While the core structure is generally robust, the piperazine ring can be susceptible to acid- or base-catalyzed hydrolysis, potentially leading to ring-opening under harsh pH conditions and elevated temperatures.[1][3]

  • Photodegradation: Aromatic systems and molecules with heteroatoms can absorb UV/Vis light, leading to photodegradation.[1][4] The extent of this degradation depends on the solvent, light intensity, and exposure duration.

Q3: I'm preparing an aqueous stock solution for my experiments. What precautions should I take to ensure its stability?

A3: To maximize stability:

  • Control pH: The compound's solubility and stability are pH-dependent.[2][3] As a basic compound, it will be more soluble in acidic conditions due to salt formation.[1] For many piperazine derivatives, solutions buffered around a neutral or slightly acidic pH are often most stable. However, this must be determined experimentally.

  • Use High-Purity Water and Solvents: Use HPLC-grade or Milli-Q water to minimize contaminants like metal ions that can catalyze oxidation.

  • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5][6]

  • Store at Low Temperature: Store stock solutions at 2-8°C or frozen at -20°C to slow the rate of potential degradation. For some related compounds, it is not recommended to store aqueous solutions for more than one day, even under ideal conditions.[7]

  • Purge with Inert Gas: For long-term storage, consider purging the solution and the vial's headspace with an inert gas like nitrogen or argon to displace oxygen and prevent oxidative degradation.

Q4: What are the initial visual or analytical signs of compound degradation?

A4: The first signs of degradation can be:

  • Color Change: A change in the solution's color, often to a yellow or brown hue, can indicate the formation of degradation products, particularly through oxidative pathways.[2]

  • Precipitation: The formation of a precipitate may indicate that the parent compound is degrading into less soluble products or that the solution conditions (e.g., pH) have changed.

  • Appearance of New Peaks: In analytical techniques like HPLC, the appearance of new, smaller peaks alongside the main compound peak is a clear indicator of degradation.[2]

Troubleshooting Guide

Q5: My aqueous solution of Dimethyl-(4-piperazin-1-YL-phenyl)-amine has turned yellow after a short period. What is the likely cause and how can I prevent it?

A5: Causality: A yellow discoloration is a classic sign of oxidation.[2] The nitrogen-rich structure of your compound is prone to forming oxidized species, which are often colored. This process can be accelerated by dissolved oxygen, trace metal impurities in the water, or exposure to light.

Troubleshooting Steps:

  • Deoxygenate Your Solvent: Before preparing your solution, sparge the water or buffer with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Use Chelating Agents: If you suspect metal-catalyzed oxidation, add a small amount (e.g., 0.1 mM) of a chelating agent like EDTA to your buffer.

  • Strict Light Protection: Ensure your container is fully protected from light at all times. Use amber glassware as a minimum, but wrapping in foil provides more complete protection.[5]

  • Evaluate Antioxidants: If permissible for your application, consider adding a small amount of an antioxidant to the formulation.

Q6: I am analyzing my sample with HPLC and have observed an unexpected new peak that grows over time. How can I identify this unknown degradant?

A6: Causality: The appearance of a new peak confirms that your compound is degrading and your HPLC method is stability-indicating. Identifying this degradant is crucial for understanding the degradation pathway.

Troubleshooting & Identification Workflow: The recommended approach involves mass spectrometry (MS).[2]

  • LC-MS Analysis: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight. Compare this to the parent compound's weight. For example, an increase of 16 amu often suggests the formation of an N-oxide.

  • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of the unknown peak in the mass spectrometer. The resulting fragmentation pattern provides structural information that can be used to elucidate the exact structure of the degradant.[2]

  • Forced Degradation Analysis: Analyze samples from a forced degradation study (see Protocol 1). By knowing the stress condition (e.g., oxidation), you can make an educated guess about the nature of the degradant and confirm its identity by comparing its retention time and mass spectrum to the unknown peak in your stability sample.[2]

cluster_workflow Degradant Identification Workflow start New Peak Observed in HPLC lcms Analyze by LC-MS (Determine Molecular Weight) start->lcms msms Perform MS/MS Analysis (Determine Fragmentation Pattern) lcms->msms structure Elucidate Structure msms->structure forced_degradation Compare with Forced Degradation Samples structure->forced_degradation confirm Confirm Identity forced_degradation->confirm

Caption: Workflow for identifying unknown peaks observed during stability studies.

Q7: My compound is precipitating from a neutral aqueous buffer. What is causing this and how can I improve its solubility?

A7: Causality: Dimethyl-(4-piperazin-1-YL-phenyl)-amine is a basic compound. In its free base form (at neutral or basic pH), it is less polar and expected to have low aqueous solubility.[1] Precipitation occurs when the concentration of the free base exceeds its solubility limit in the aqueous medium. Many similar phenylpiperazine compounds are sparingly soluble in aqueous buffers.[7]

Troubleshooting Steps:

  • Adjust pH: The most effective way to increase solubility is to lower the pH of the solution. Protonation of the basic nitrogen atoms in the piperazine ring will form a more soluble salt.[1] Try preparing your solution in a slightly acidic buffer (e.g., pH 4-6).

  • Use Co-solvents: If your experimental design allows, consider using a co-solvent. The compound is likely soluble in organic solvents like ethanol, DMSO, or DMF.[7] You can prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. Be sure to verify that the final concentration of the organic solvent does not interfere with your experiment.

  • Perform a Solubility Assay: Conduct a formal solubility assessment (see Protocol 2 in the reference document[1]) at different pH values to determine the optimal conditions for your desired concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.[2][8][9]

Objective: To intentionally degrade the compound to an appropriate extent (typically 5-20%) under various stress conditions.[2]

1. Sample Preparation:

  • Prepare a stock solution of Dimethyl-(4-piperazin-1-YL-phenyl)-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C. Analyze samples at intervals (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C. Analyze samples at intervals.[1]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Analyze samples at intervals.[1]

  • Thermal Degradation: Heat the stock solution at 80°C in a controlled oven. Analyze samples at intervals (e.g., 24, 48, 72 hours).[10]

  • Photostability: Expose the stock solution in a photostable, transparent container (e.g., quartz cell) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter).[5][6] A dark control sample, protected from light, should be stored under the same temperature conditions.

3. Sample Analysis:

  • Before HPLC analysis, neutralize the acid and base-stressed samples to prevent damage to the column.

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).

  • Monitor for the formation of new peaks and the decrease in the area of the parent peak.

cluster_protocol Forced Degradation Workflow cluster_stress Apply Stress Conditions Stock Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1N HCl, 60°C) Stock->Acid Base Basic (0.1N NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC-UV/MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: General experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation studies.

1. Initial Conditions:

  • Column: A C18 reversed-phase column is a common starting point (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • B: Acetonitrile with 0.1% TFA or formic acid.

  • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV/Vis scan, likely around 252 nm for similar structures).[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all compounds. Analyze a mixture of your stressed samples to see if all peaks are separated.

  • pH Adjustment: The pH of the mobile phase significantly impacts the peak shape of basic compounds. If peak tailing is observed, consider adding an amine modifier like triethylamine (0.1%) to the mobile phase or using a buffer with a different pH.[2]

  • Column Selection: If co-elution persists, try a column with a different selectivity, such as a phenyl or cyano stationary phase.[2]

3. Method Validation:

  • Once the method successfully separates the parent compound from its degradation products, it should be validated for parameters like specificity, linearity, accuracy, and precision according to relevant guidelines.

Data Summary & Visualization

Predicted Stability Profile

This table summarizes the predicted stability of Dimethyl-(4-piperazin-1-YL-phenyl)-amine under typical forced degradation conditions, based on the behavior of related phenylpiperazine compounds.

Stress ConditionPredicted StabilityPotential Degradation Pathway(s)
Hydrolytic (Acidic) Potential for degradationAcid-catalyzed hydrolysis of the piperazine ring, particularly under heat.[1]
Hydrolytic (Neutral) Likely stableHydrolysis is generally much slower at neutral pH compared to acidic or basic conditions.[1]
Hydrolytic (Basic) Potential for degradationBase-catalyzed hydrolysis of the piperazine moiety is possible.[1]
Oxidative (H₂O₂) Susceptible to oxidationFormation of N-oxides at the piperazine and dimethylamino nitrogens.[1]
Photolytic (ICH Q1B) Potential for degradationDegradation of aromatic systems and heteroatoms upon exposure to UV/Vis light.[1][4]
Thermal (Heat) Susceptible to degradationThermal decomposition, especially at temperatures above 60-80°C in solution.[10][11]
Potential Degradation Pathways

Sources

Technical Guide: HPLC Optimization for Piperazine & Piperazine-Linked Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Personnel, Method Development Scientists From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Retention, Tailing, and Robustness for Piperazine Derivatives

The Core Challenge: The "Dual-Nitrogen" Trap

Piperazine (1,4-diazacyclohexane) is deceptively simple. Its behavior in HPLC is dictated by its two nitrogen atoms, creating a unique pKa profile that frustrates standard C18 methods.

  • pKa1 (~5.3): At pH < 5.3, both nitrogens are protonated (dicationic).

  • pKa2 (~9.7): At pH 7.0, the molecule is predominantly monocationic.

  • Neutrality: You must reach pH > 11.0 to render the molecule neutral.

The Implication: In standard Reversed-Phase (RP) conditions (pH 2–8), piperazine-based compounds act as strong cations. They are repelled by the hydrophobic C18 chains (causing poor retention ) but are magnetically attracted to residual negatively charged silanols on the silica surface (causing severe tailing ).

Troubleshooting Guide: Peak Tailing & Asymmetry

User Complaint: "My peaks look like shark fins (Tailing Factor > 2.0). I'm using a standard C18 column with Formic Acid."

Root Cause Analysis

At acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), the piperazine ring is positively charged. While modern "Type B" silica is pure, residual silanol groups (


) still exist. The positively charged piperazine undergoes ion-exchange interactions with these silanols, dragging the peak tail.
Solution A: The "High pH" Strategy (Recommended)

Instead of fighting the ionization, suppress it. By raising the pH to 10.5–11.0, you deprotonate the piperazine ring, making it neutral.

  • Mechanism: Neutral piperazine interacts only hydrophobically with the C18 ligand. Silanol interactions are eliminated because the analyte has no charge.

  • Requirement: You must use a hybrid-particle column (e.g., Ethylene-Bridged Hybrid) or a specifically designed high-pH stable column. Standard silica dissolves above pH 8.0.

Protocol: High pH Mobile Phase Preparation

  • Buffer: 10 mM Ammonium Bicarbonate (volatile, MS-compatible).

  • pH Adjustment: Adjust to pH 10.5 using Ammonium Hydroxide.

  • Column: Hybrid C18 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).

  • Gradient: 5% to 95% Acetonitrile.

Solution B: The "Chaotropic" Shield (If High pH is impossible)

If your molecule is unstable at high pH, use chaotropic salts at low pH.

  • Mechanism: Chaotropic anions (Perchlorate

    
    , Hexafluorophosphate 
    
    
    
    ) disrupt the solvation shell of the cationic amine and form tight ion-pairs, masking the positive charge from silanols.
  • Warning: Perchlorates are explosive hazards if dried;

    
     is safer but expensive. Not MS-friendly (signal suppression).
    
AdditiveConcentrationMS Compatible?Tailing Reduction Efficacy
Formic Acid 0.1%YesLow
TFA 0.05 - 0.1%Limited (Suppression)High (Saturates Silanols)
TEA (Triethylamine) 5 - 10 mMNoHigh (Competes for Silanols)
Ammonium Bicarbonate 10 mM (pH 10)YesExcellent (Neutralizes Analyte)
KPF6 (Chaotrope) 5 - 20 mMNoVery High
Troubleshooting Guide: Poor Retention (Eluting at Void)

User Complaint: "My piperazine compound elutes immediately (t0). I can't separate it from the solvent front."

Root Cause Analysis

The piperazine core is highly polar (logP ~ -1.50).[1] On a C18 column, even at high pH, the hydrophobic surface area may be insufficient to retain small piperazine derivatives.

Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC uses a polar stationary phase and a high-organic mobile phase.[2][3][4] Water becomes the "strong" solvent.[3][5][6]

The "HILIC Flip" Protocol:

  • Stationary Phase: Amide-bonded silica or Bare Silica (Amide is more robust).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[3]

  • Mobile Phase B: Acetonitrile.

  • Isocratic Start: 90% B / 10% A. (High organic holds the polar analyte).

  • Elution: Gradient down to 60% B.

Critical Note on HILIC Equilibration: HILIC relies on a "water layer" forming on the silica surface. This takes longer to stabilize than RP-HPLC.

  • Rule of Thumb: Equilibrate for at least 20 column volumes before the first injection.

Decision Logic: Selecting the Right Mode

Use this logic flow to determine the correct experimental setup for your specific piperazine derivative.

Piperazine_Optimization Start Start: Analyze Piperazine Compound CheckLogP Is the molecule lipophilic? (Contains large aromatic groups?) Start->CheckLogP YesLipophilic Yes (e.g., Imatinib, Ciprofloxacin) CheckLogP->YesLipophilic Yes NoHydrophilic No (Small, Polar Piperazine) CheckLogP->NoHydrophilic No CheckStability Is it stable at pH 10? YesLipophilic->CheckStability HighPH Method A: High pH RP-HPLC (Hybrid C18, pH 10.5 NH4OH) CheckStability->HighPH Stable LowPHChaotropic Method B: Low pH + Chaotrope (C18, pH 2.5 + KPF6 or TFA) CheckStability->LowPHChaotropic Unstable HILIC Method C: HILIC (Amide Column, 90% ACN Start) NoHydrophilic->HILIC Preferred (MS Compatible) IonPair Method D: Ion-Pairing RP (C18 + Heptanesulfonic Acid) NoHydrophilic->IonPair Legacy (UV Only)

Figure 1: Decision matrix for selecting the chromatographic mode based on molecular lipophilicity and pH stability.

FAQ: Detection & Sensitivity

Q: I am analyzing raw piperazine, but I see no peaks on my UV detector at 254 nm. A: Piperazine lacks a conjugated


-system (chromophore). It has negligible absorbance above 210 nm.
  • Option 1 (UV): Set wavelength to 200–210 nm. Warning: Solvents (MeOH, buffers) absorb heavily here, causing baseline drift. Use Acetonitrile and Phosphoric acid (if not MS).[7]

  • Option 2 (Derivatization): React with Dansyl Chloride pre-column. This attaches a fluorescent/UV-active tag to the secondary amine, allowing detection at 254 nm or fluorescence.

  • Option 3 (ELSD/CAD): Use Evaporative Light Scattering Detector. It detects mass, not light absorbance.

Q: My retention times drift significantly when using TFA. A: TFA (Trifluoroacetic acid) is volatile and can evaporate over time from the mobile phase reservoir. Furthermore, TFA modifies the column surface (ion-pairing).

  • Fix: Switch to a "buffer" rather than just an acid. Use 0.1% Formic Acid + 10mM Ammonium Formate. The salt stabilizes the ionic strength and pH better than the acid alone.

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18.[8]Link

  • Phenomenex. (2025).[9] HPLC Tech Tip: Basic Analytes and High pH.Link

  • Flieger, J. (2010). The effect of chaotropic mobile phase additives on the separation of selected alkaloids in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link[10]

  • BenchChem. (2025).[1] A Technical Guide to the Physicochemical Properties of Piperazine Salts.Link

Sources

Validation & Comparative

Comparative Bioactivity Guide: Dimethyl-(4-piperazin-1-yl-phenyl)-amine & Arylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Arylpiperazine "Privileged Scaffold"

Dimethyl-(4-piperazin-1-yl-phenyl)-amine (systematically referred to as N,N-dimethyl-4-(piperazin-1-yl)aniline) represents a cornerstone "privileged scaffold" in medicinal chemistry. It combines an electron-rich aniline tail with a semi-rigid piperazine head.

This structure is rarely a final drug but serves as a critical pharmacophore or lead fragment in three primary therapeutic areas:

  • CNS Agents: Targeting Serotonin (5-HT) and Dopamine (D2/D3) receptors (e.g., Aripiprazole, Buspirone classes).

  • Kinase Inhibitors: The piperazine often acts as a solvent-exposed solubilizing group (e.g., Imatinib analogs).

  • Fluorescent Probes: The dimethylamino group acts as an electron donor in intramolecular charge transfer (ICT) systems.

This guide compares the bioactivity of the parent scaffold against its three most common functionalized analogs: the Lipophilic N-Benzyl Analog , the Metabolically Stable Fluorinated Analog , and the Bioisosteric Piperidine Analog .

Comparative Bioactivity Analysis

The Core Comparison
FeatureParent Scaffold (The Title Compound)Analog A: N-Benzyl Derivative (High Affinity)Analog B: Fluorinated Phenyl (Metabolic Stability)Analog C: Piperidine Bioisostere (Selectivity)
Structure Free secondary amine (-NH) on piperazine.Benzyl group attached to piperazine N.Fluorine added to the aniline ring.Piperazine nitrogen replaced by Carbon.
Primary Utility Synthetic Intermediate / pH Probe.CNS Drug Lead (5-HT/D2 ligand).Optimized Drug Candidate.Highly Selective Inhibitor (DAT/NET).
LogP (Est.) ~1.5 - 2.0 (Moderate)~3.5 - 4.5 (High)~2.2 (Moderate)~2.5 - 3.0
BBB Permeability Low to Moderate (Polar NH).High (Lipophilic).[1]Moderate.High.
Metabolic Stability Low (Rapid N-oxidation/demethylation).Low (Benzylic oxidation).High (Blocked metabolic soft spots).High (No N-oxidation).
Key Bioactivity Moderate Cytotoxicity (IC50 ~15-50 µM).High Receptor Affinity (Ki < 10 nM).[2]Sustained Half-life (

).
Reduced Off-target binding.
Detailed Performance Breakdown
1. Central Nervous System (CNS) Activity
  • The Parent: The free amine (Dimethyl-(4-piperazin-1-yl-phenyl)-amine) binds weakly to GPCRs because the secondary nitrogen is often too polar and lacks the hydrophobic bulk required to fill the "accessory binding pocket" of 5-HT receptors.

  • The Analogs: Capping the piperazine nitrogen with a hydrophobic group (e.g., N-benzyl or N-pyridyl) creates a "long-chain arylpiperazine" (LCAP). This modification typically improves binding affinity by 100-1000 fold (from µM to nM range) by engaging aromatic residues (Trp/Phe) in the receptor pocket via

    
     stacking [1, 6].
    
2. Cytotoxicity & Oncology
  • The Parent: Exhibits moderate cytotoxicity against prostate (LNCaP) and breast (MCF-7) cancer lines. The mechanism often involves interference with microtubule dynamics or DNA intercalation due to the planar aniline system.

  • The Analogs: Sulfonamide-functionalized analogs of this scaffold show significantly higher potency (IC50 < 3 µM) by targeting specific kinases or acting as tubulin inhibitors [3, 9].

3. Metabolic Liability (The Critical Weakness)
  • The Parent: The dimethylamino group is a "metabolic handle." CYP450 enzymes rapidly demethylate this group, and the piperazine ring undergoes ring-opening or N-oxidation.

  • The Solution: Replacing the piperazine with a piperidine (Analog C) or adding electron-withdrawing groups (Fluorine, Analog B) significantly extends the half-life in microsomal stability assays [4, 5].

Mechanistic Visualization (SAR Pathways)

The following diagram illustrates the Structure-Activity Relationship (SAR) flow, showing how specific chemical modifications to the parent scaffold dictate biological outcomes.

SAR_Flow Parent Parent Scaffold (Dimethyl-(4-piperazin-1-yl-phenyl)-amine) Mod_N_Sub Modification 1: N-Benzylation / N-Arylation Parent->Mod_N_Sub Add Hydrophobic Group Mod_Ring_Sub Modification 2: Fluorination of Phenyl Ring Parent->Mod_Ring_Sub Block Metabolic Site Mod_Bioiso Modification 3: Piperidine Bioisostere Parent->Mod_Bioiso Replace N with C Result_CNS Result: High 5-HT/D2 Affinity (CNS Drugs) Mod_N_Sub->Result_CNS Pi-Stacking Interaction Result_Tox Risk: Potential hERG Toxicity (Cardiotoxicity) Mod_N_Sub->Result_Tox Lipophilicity Increase Result_Metab Result: Increased Metabolic Stability (Longer Half-life) Mod_Ring_Sub->Result_Metab Block CYP Oxidation Mod_Bioiso->Result_Metab Remove N-Oxidation Result_Select Result: Reduced Off-Target Effects (DAT Selectivity) Mod_Bioiso->Result_Select Alter Basicity

Caption: SAR decision tree showing how derivatization of the parent amine shifts bioactivity from a generic probe to specific high-affinity drug candidates.

Experimental Protocols (Self-Validating)

To objectively compare the parent molecule with its analogs, two assays are standard: Microsomal Stability (to assess the liability of the amine) and Radioligand Binding (to assess potency).

Protocol A: In Vitro Microsomal Stability Assay

Rationale: The dimethylamine and piperazine moieties are prone to rapid oxidative metabolism. This assay quantifies the "Intrinsic Clearance" (


).

Materials:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (Dimethyl-(4-piperazin-1-yl-phenyl)-amine).

  • Internal Standard (e.g., Propranolol).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add Test Compound (final conc. 1 µM) to avoid enzyme saturation. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Validation Criteria:

  • High Clearance (Unstable):

    
     min (Expected for Parent Scaffold).
    
  • Low Clearance (Stable):

    
     min (Expected for Fluorinated/Piperidine Analogs).
    
Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay

Rationale: Unlike MTT (which relies on mitochondrial activity and can be skewed by redox-active amines like the title compound), SRB measures total protein mass, providing a more robust index of cytotoxicity [9, 20].

Workflow:

  • Seeding: Seed LNCaP or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add Test Compound (0.1 – 100 µM serial dilution). Incubate 48h.

  • Fixation: Add cold Trichloroacetic Acid (TCA, 10% final) gently. Incubate 1h at 4°C. Wash 5x with water.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid). Incubate 15 min.

  • Washing: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 10 mM Tris base (pH 10.5) to solubilize protein-bound dye.

  • Read: Measure Absorbance at 510 nm. Calculate IC50 using non-linear regression.

References

  • Li, Z., et al. (2013).[3] "Discovery and Preliminary SAR of Arylpiperazines as Novel, Brain-penetrant Antiprion Compounds." ACS Medicinal Chemistry Letters. Link

  • Handzlik, J., et al. (2008). "Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin." Bioorganic & Medicinal Chemistry. Link

  • Sestito, S., et al. (2024). "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry." Molecules. Link

  • Giancola, J.B., et al. (2020). "Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines... Bioisosteric replacement of the piperazine improves metabolic stability."[4] European Journal of Medicinal Chemistry. Link

  • Keen, P., et al. (2018). "Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease." Bioorganic & Medicinal Chemistry Letters. Link

  • Chilmonczyk, Z., et al. (1997). "Structure-activity relationship studies of CNS agents. Part III. On the bioactive conformations of 1-arylpiperazines at 5-HT1A receptor." Archiv der Pharmazie. Link

  • Mokrosz, J.L., et al. (1994). "Structure-Activity Relationship Studies of CNS Agents. Part 6. Effect of the Terminal Amide Fragment on 5-HT1A and 5-HT2 Receptor Affinity."[2] Archiv der Pharmazie. Link

  • Koovits, P.J., et al. (2020). "Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi." Bioorganic & Medicinal Chemistry Letters. Link

  • Schönauer, E., et al. (2019). "Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides." Molecules. Link

Sources

Comparative Guide: IR Spectroscopy of N,N-Dimethyl vs. Piperazine Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between N,N-dimethyl (acyclic tertiary amine) and piperazine (cyclic secondary/tertiary amine) pharmacophores is a critical task in structural elucidation and quality control of active pharmaceutical ingredients (APIs). While both moieties share C-N and C-H vibrational modes, they possess distinct symmetry-driven spectral signatures.

The "Senior Scientist" Insight: Do not rely solely on the fingerprint region. The most definitive differentiation lies in the 2700–2850 cm⁻¹ region (Bohlmann bands) and the stereochemical constraints of the lone pair electrons. N,N-dimethyl groups exhibit free rotation, yielding sharp, characteristic methyl stretching, whereas piperazine rings (in chair conformation) display complex band structures due to rigid anti-periplanar C-H interactions.

Structural Dynamics & Vibrational Theory

To interpret the spectra accurately, one must understand the underlying mechanics of the molecular vibrations.

The "Lone Pair" Effect (Bohlmann Bands)

Both functional groups possess nitrogen atoms with lone pairs. When a C-H bond is anti-periplanar (trans-diaxial) to a nitrogen lone pair, electron density is donated from the lone pair (


) into the antibonding orbital of the C-H bond (

).
  • Effect: This weakens the C-H bond, lowering its vibrational frequency into the 2700–2800 cm⁻¹ range.

  • Piperazine: The rigid chair conformation locks specific ring protons in this anti-periplanar orientation, creating distinct, often multiple, Bohlmann bands.

  • N,N-Dimethyl: The methyl groups rotate freely. While they do show low-frequency C-H stretches, they lack the rigid conformational splitting seen in piperazines.

Symmetry Considerations
  • Piperazine: Often centrosymmetric (in unsubstituted forms). This leads to the Rule of Mutual Exclusion —vibrations active in Raman are inactive in IR, and vice versa. This can make the IR spectrum of unsubstituted piperazine appear deceptively simple.

  • N,N-Dimethyl: Possesses local

    
     or 
    
    
    
    symmetry (depending on conformation), resulting in characteristic symmetric and asymmetric methyl stretches.

Comparative Peak Analysis

The following data differentiates the two groups across three critical spectral regions.

Table 1: Critical Spectral Markers
Spectral RegionVibrational ModeN,N-Dimethyl Group Piperazine Ring Differentiation Logic
High Frequency (3500–3100 cm⁻¹)N-H Stretch Absent (Tertiary amine)~3200–3350 cm⁻¹ (Only if secondary amine)Presence of N-H immediately suggests Piperazine (or primary/secondary amine).
C-H Region (3000–2700 cm⁻¹)C-H Stretch 2810–2825 cm⁻¹ (Sym. N-CH₃ stretch)Sharp, distinct peak2700–2800 cm⁻¹ (Bohlmann Bands)Complex, often multiple bandsN,N-dimethyl shows a "cleaner" sharp doublet (asym/sym). Piperazine shows "ragged" bands due to ring strain/lone pair overlap.
Mid-Frequency (1400–1500 cm⁻¹)Deformation ~1450–1470 cm⁻¹ (Methyl Umbrella mode)~1440–1460 cm⁻¹ (CH₂ Scissoring)Hard to distinguish; often overlaps. Use as secondary confirmation only.
Fingerprint (1000–1200 cm⁻¹)Skeletal 1250–1300 cm⁻¹ (C-N Stretch)1000–1100 cm⁻¹ (Ring Breathing Mode)Ring Breathing is specific to cyclic systems. Look for a sharp band near 1000 cm⁻¹.
Visualizing the Decision Logic

IR_Decision_Tree Start Unknown Sample Spectrum CheckNH Region 3200-3400 cm⁻¹: Is there a band? Start->CheckNH PiperazineLikely Likely Piperazine (Secondary) CheckNH->PiperazineLikely Yes (N-H present) CheckCH Region 2700-2850 cm⁻¹: Analyze C-H Structure CheckNH->CheckCH No (Tertiary Amine) SharpDoublet Sharp Peak ~2820 cm⁻¹ (Symmetric N-CH₃) CheckCH->SharpDoublet Sharp/Distinct ComplexBands Complex/Ragged Bands (Ring Bohlmann) CheckCH->ComplexBands Broad/Multiple NoRingBreathing Band Absent/Weak SharpDoublet->NoRingBreathing Confirm N,N-Dimethyl CheckFingerprint Check ~1000-1050 cm⁻¹ ComplexBands->CheckFingerprint RingBreathing Sharp Band Present (Ring Breathing) CheckFingerprint->RingBreathing Confirm Piperazine

Figure 1: Decision logic for differentiating N,N-dimethyl vs. Piperazine based on spectral hierarchy.

Experimental Protocols

To ensure the spectral features described above (especially Bohlmann bands) are visible, the sample preparation is critical.

Protocol A: The "Freebase" Validation (Self-Validating)

Context: Many drugs are salts (HCl, HBr). Protonation of the nitrogen destroys the lone pair, eliminating Bohlmann bands and shifting C-N stretches. You must analyze the free base to see the diagnostic peaks.

  • Sample Check: Dissolve 5 mg of sample in D₂O. Run a quick NMR or check pH. If acidic, proceed to step 2.

  • In-Situ Freebasing (IR-Specific):

    • Dissolve 10 mg of salt sample in 1 mL water.

    • Add 1 drop of 1M NaOH (or NaHCO₃).

    • Extract with 0.5 mL Dichloromethane (DCM).

    • Evaporate DCM on a KBr window or ATR crystal (ensure complete solvent removal).

  • Acquisition:

    • Mode: Transmission (KBr pellet) is superior for Bohlmann bands (2700-2800 cm⁻¹) as ATR crystals (Diamond/ZnSe) have depth-of-penetration variations that can distort weak C-H signals.

    • Resolution: Set to 2 cm⁻¹ . Standard 4 cm⁻¹ may blur the splitting of piperazine ring bands.

    • Scans: Minimum 32 scans to resolve low-intensity Bohlmann bands.

Protocol B: Differentiating Overlapping Signals

If the molecule contains both moieties (e.g., a piperazine linker with a terminal dimethyl group), use Difference Spectroscopy .

  • Acquire spectrum of a reference standard containing only the piperazine core.

  • Acquire spectrum of your target molecule.[1][2][3][4]

  • Perform a 1:1 spectral subtraction .

  • Result: The remaining positive peaks in the 2820 cm⁻¹ region will isolate the N-CH₃ symmetric stretch, confirming the dimethyl group's presence independent of the ring.

Case Study Simulation

Scenario: A researcher is characterizing a new ligand, "Compound X," which could be an N-methyl piperazine derivative or an N,N-dimethyl amino alkyl chain.

Experimental Data:

  • 3300 cm⁻¹: No peaks (Rules out secondary piperazine).

  • 2950 cm⁻¹: Strong C-H stretch (Alkyl).

  • 2780 cm⁻¹: Distinct, medium-intensity "ragged" band.

  • 1005 cm⁻¹: Sharp, medium band.

Analysis:

  • Absence of N-H: Indicates tertiary amine.[2][3][5][6][7]

  • 2780 cm⁻¹: The "ragged" nature suggests rigid ring constraints (Bohlmann bands) rather than the clean doublet of a free-rotating dimethyl.

  • 1005 cm⁻¹: This aligns perfectly with the ring breathing mode of cyclohexane/piperazine derivatives.

References

  • Spectroscopic Investigations of Piperazine Derivatives. Journal of Ultra Scientist of Physical Sciences. (2012).[8] Detailed assignment of ring breathing modes (~1005 cm⁻¹) and C-H deformations.

  • Infrared and Raman Characteristic Group Frequencies: Tables and Charts.George Socrates. (Standard Reference). Defines Bohlmann band regions for cyclic amines.
  • Conformers of Piperazine on Air-Water Interface. Journal of Chemical Sciences. (2022). Discusses the 2750–2853 cm⁻¹ region and symmetry considerations.

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR studies. SciSpace. (2019).[1] Provides experimental verification of C-H stretching in piperazine rings (2800–2850 cm⁻¹).

  • NIST Chemistry WebBook. Standard IR spectra for N,N-dimethylaniline and Piperazine for baseline subtraction.

Sources

Validating purity of Dimethyl-(4-piperazin-1-YL-phenyl)-amine using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Purity Validation of Dimethyl-(4-piperazin-1-YL-phenyl)-amine Using LC-MS

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of Dimethyl-(4-piperazin-1-YL-phenyl)-amine, a key intermediate in many pharmaceutical syntheses. We will explore the nuances of this powerful analytical technique, compare it with alternative methods, and provide detailed experimental protocols to ensure robust and reliable results.

The Critical Role of Purity Validation

The characterization of impurities and degradation products is a mandatory step in the drug development process.[1] Impurities can arise from various sources, including the synthesis process, degradation of the API, or interaction with excipients.[2] These impurities, even at trace levels, can have significant pharmacological effects, potentially impacting the efficacy and safety of the final drug product.[2] Therefore, highly sensitive and selective analytical techniques are paramount for their identification and quantification.

LC-MS: The Gold Standard for Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a viable and powerful alternative to traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for impurity profiling.[1] The coupling of the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry provides a comprehensive analytical solution.[2]

The primary advantage of LC-MS lies in its ability to provide molecular weight information and structural insights into impurities, even those present at very low concentrations.[1] This is particularly crucial for identifying unknown impurities that may not have a chromophore and would, therefore, be invisible to a UV detector.[3] Modern software algorithms further enhance the capability of LC-MS to detect low-level impurities from complex chemical noise.[1]

Experimental Protocol: LC-MS Analysis of Dimethyl-(4-piperazin-1-YL-phenyl)-amine

This protocol outlines a general procedure for the purity analysis of Dimethyl-(4-piperazin-1-YL-phenyl)-amine using a standard LC-MS system. Method validation should be performed according to the International Council for Harmonisation (ICH) M10 guidelines to ensure data quality and consistency.[4][5]

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the Dimethyl-(4-piperazin-1-YL-phenyl)-amine sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • The final concentration should be optimized to be within the linear range of the instrument. For impurity analysis, a higher concentration of the main compound may be necessary to detect trace-level impurities.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for the separation of amine compounds.[6]

  • Mobile Phase: A gradient elution is typically employed to effectively separate compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in water.[6]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[6]

    • The gradient program should be optimized to achieve good resolution between the main peak and any impurity peaks.

  • Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[6]

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.

  • Scan Mode: Full scan mode is used to detect all ions within a specified mass range. This is useful for identifying unknown impurities.

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantifying known impurities, SIM or MRM modes can be used for enhanced sensitivity and specificity.[7]

  • Key Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and source temperature to achieve the best signal-to-noise ratio for the analyte and its potential impurities.

4. Data Analysis:

  • Process the chromatograms to identify and integrate all peaks.

  • The purity of the sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

  • For identified impurities, their molecular weights can be determined from the mass spectra, providing crucial information for structural elucidation.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Weighing Weighing Dissolving Dissolving Weighing->Dissolving Filtering Filtering Dissolving->Filtering Injection Injection Filtering->Injection Inject into LC Column Column Injection->Column Elution Elution Column->Elution Ionization Ionization Elution->Ionization Transfer to MS Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Data Peak_Integration Peak_Integration Chromatogram->Peak_Integration Purity_Calculation Purity_Calculation Peak_Integration->Purity_Calculation Impurity_Sources Starting_Materials Starting_Materials Target_Compound Target_Compound Starting_Materials->Target_Compound Intermediates Intermediates Intermediates->Target_Compound By-products By-products By-products->Target_Compound Degradation_Products Degradation_Products Degradation_Products->Target_Compound

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-(4-piperazin-1-YL-phenyl)-amine
Reactant of Route 2
Reactant of Route 2
Dimethyl-(4-piperazin-1-YL-phenyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.